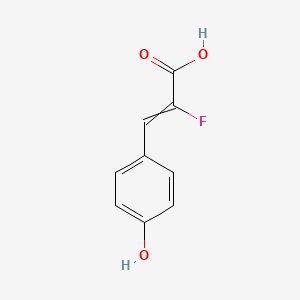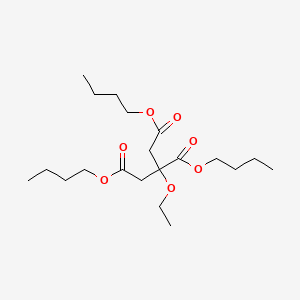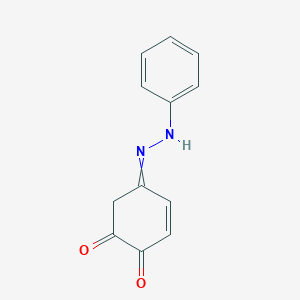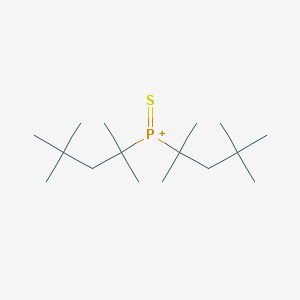
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is a compound with a unique structure that includes a dihydroxypropyl group and a long-chain methylheptadecanamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide typically involves the reaction of 16-methylheptadecanoic acid with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pH, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) and NaBH4 (sodium borohydride) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in cellular processes and as a biomarker.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The long-chain methylheptadecanamide moiety can interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-Dihydroxypropyl)arylamides: These compounds share the dihydroxypropyl group but have different aryl groups.
N-(2,3-Dihydroxypropyl)carbamoyl derivatives: These compounds have similar carbamoyl side chains but differ in their overall structure.
Uniqueness
N-(2,3-Dihydroxypropyl)-16-methylheptadecanamide is unique due to its specific combination of a dihydroxypropyl group and a long-chain methylheptadecanamide. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
184414-34-4 |
|---|---|
Fórmula molecular |
C21H43NO3 |
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
N-(2,3-dihydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO3/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(25)22-17-20(24)18-23/h19-20,23-24H,3-18H2,1-2H3,(H,22,25) |
Clave InChI |
VYQWEEKHAQIGGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
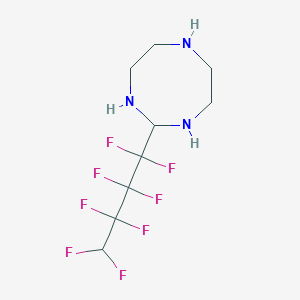

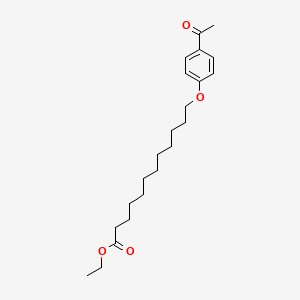
![Phenyl(4-{[(2S,3S)-3-phenyloxiran-2-yl]methyl}piperidin-1-yl)methanone](/img/structure/B12552431.png)
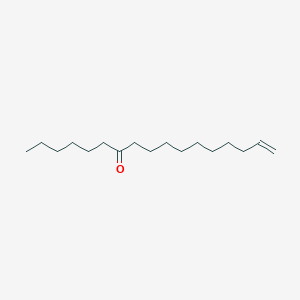
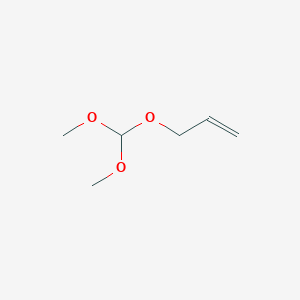
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
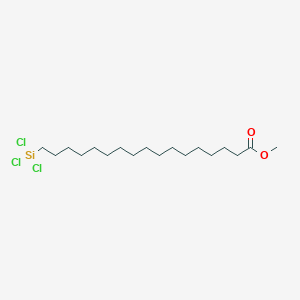
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
